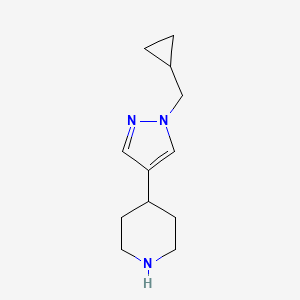
4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine
Übersicht
Beschreibung
4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine represents a novel molecular structure that integrates a piperidine ring with a cyclopropylmethyl-substituted pyrazole moiety. This unique combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in neurological and cancer-related applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.33 g/mol. The compound's structure allows for diverse interactions with biological targets, enhancing its pharmacological profile. Below is a summary of its structural features:
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen, known for its role in drug design. |
| Pyrazole Moiety | A five-membered ring with two adjacent nitrogen atoms, contributing to biological activity. |
| Cyclopropylmethyl Group | A three-membered carbon ring that may influence binding affinity and specificity. |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes within the body. The mechanism involves:
- Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity and influencing various signaling pathways.
- Enzyme Inhibition: It can act as an inhibitor for enzymes involved in critical biological processes, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.
In Vitro Studies
Recent studies have demonstrated the compound's significant biological activity:
- Anticancer Activity: In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. The compound's mechanism includes inducing apoptosis and inhibiting cell proliferation.
Table: Summary of Biological Activity Findings
| Study Focus | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Efficacy | A549 (Lung Cancer) | 10 | Induction of apoptosis |
| Anticancer Efficacy | HCT-116 (Colon Cancer) | 12 | Inhibition of cell proliferation |
| Neurotransmitter Modulation | N/A | N/A | Potential receptor interaction |
Case Studies
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a reduction in cell death and preservation of mitochondrial function, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Enzyme Inhibition
Another study evaluated the compound's effect on specific enzymes involved in metabolic pathways. The results showed that it effectively inhibited enzyme activity, leading to altered metabolic profiles that could be beneficial in managing metabolic disorders.
Synthesis and Development
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring: Utilizing hydrazine and a suitable diketone.
- Cyclopropylmethylation: Alkylation with cyclopropylmethyl bromide.
- Piperidine Formation: Cyclization from a 1,5-diamine precursor.
- Linking Rings: Methylene bridge formation between the pyrazole and piperidine structures.
Eigenschaften
IUPAC Name |
4-[1-(cyclopropylmethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-10(1)8-15-9-12(7-14-15)11-3-5-13-6-4-11/h7,9-11,13H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLCEZLVYKHMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















